N-(1-Hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.ClH/c1-11(2,6-16)13-10(17)9-7-5-12-4-3-8(7)14-15-9;/h12,16H,3-6H2,1-2H3,(H,13,17)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIVQJQNFBJNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Synthesis: Construction of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine
- The synthesis begins with the formation of the pyrazolo[4,3-c]pyridine core, typically via cyclization reactions involving hydrazine derivatives and heterocyclic precursors.
- A notable approach involves the reaction of hydrazine hydrate with suitable ketones or aldehydes to generate hydrazones, which then undergo cyclization under controlled conditions to form the fused heterocyclic system.
- An example includes the condensation of hydrazine with 2-aminopyridines or related intermediates, followed by reduction and cyclization steps.
- The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been documented using aromatic nucleophilic substitution reactions with fluorobenzonitrile derivatives, facilitating the formation of the heterocyclic core (see patent CN113264931B).
Functionalization at the 1-Position: Hydroxy-2-methylpropan-2-yl Substituent
- The key step involves installing the hydroxy-2-methylpropan-2-yl group at the nitrogen atom at position 1 of the heterocycle.
- This is achieved through nucleophilic substitution or alkylation reactions, often utilizing suitable alkyl halides or activated derivatives.
- An alternative approach involves the use of protected intermediates, such as hydroxyalkyl derivatives, which are coupled to the heterocyclic nitrogen under basic or catalytic conditions.
- The synthesis of hydroxyalkyl-substituted heterocycles has been reported using alkyl halides in the presence of bases like potassium carbonate or sodium hydride, enabling selective N-alkylation.
Final Purification and Salt Formation
- The crude product is purified via chromatography or recrystallization.
- The hydrochloride salt is obtained by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol, to enhance stability and solubility.
- Salt formation is a standard procedure in heterocyclic chemistry to improve compound stability and bioavailability, as demonstrated in the synthesis of related pyrazolopyridine derivatives.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The synthesis strategies emphasize high atom economy, cost-effectiveness, and operational simplicity, aligning with industrial scalability.
- The use of readily available starting materials, such as hydrazine derivatives and simple alkyl halides, facilitates large-scale production.
- Reaction conditions are optimized to minimize side reactions, with temperature controls ranging from -78°C for initial steps to elevated temperatures (~100°C) for cyclization and functionalization.
Chemical Reactions Analysis
Types of Reactions: N-(1-Hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-(1-Hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biological processes . The exact molecular targets and pathways involved are still under investigation and require further research .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
*Estimated based on structural similarity to analogs with reported molecular weights.
Structural and Functional Insights
Hydrophilicity and Solubility :
- The hydroxyl group in the target compound likely confers higher aqueous solubility compared to the allyl and p-tolyl analogs, which lack polar substituents. This property is critical for bioavailability in drug design.
- The hydrochloride salt further enhances solubility, a feature shared with other analogs (e.g., ).
The p-tolyl substituent provides an electron-rich aromatic system, favoring interactions with hydrophobic binding pockets in proteins.
Ring Puckering and Conformational Flexibility: The tetrahydro-pyrazolo-pyridine core is conformationally restrained, as inferred from studies on similar bicyclic systems (e.g., imidazo[1,2-a]pyridines in ). This rigidity may stabilize interactions with target proteins.
Hydrogen Bonding and Crystal Packing: The hydroxyl group in the target compound can act as both a hydrogen bond donor and acceptor, facilitating crystal lattice formation, as described in hydrogen-bonding analyses . In contrast, non-polar substituents (e.g., allyl ) may result in less stable crystalline forms, impacting shelf-life and formulation.
Biological Activity
N-(1-Hydroxy-2-methylpropan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolopyridines and is characterized by its unique structural features that contribute to its biological activity. The IUPAC name of the compound reflects its complex arrangement of functional groups which may influence its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C11H18N4O2·HCl |
| Molecular Weight | 246.75 g/mol |
| CAS Number | 1220030-25-0 |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate various signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Receptor Interaction: The compound may interact with receptors such as G protein-coupled receptors (GPCRs), influencing downstream signaling cascades.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes that play a role in metabolic pathways, thus affecting cellular metabolism.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis, as shown in in vitro assays. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
This compound has also been investigated for its anticancer properties. In cellular models, it exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Case Studies
-
Antimicrobial Activity Against Mycobacterium tuberculosis
- Study Design: In vitro assays were conducted using the MABA (Microplate Alamar Blue Assay) method.
- Results: The compound showed promising antitubercular activity with an IC50 value indicating effective inhibition of bacterial growth.
- Conclusion: These findings suggest potential for development as an antitubercular agent.
-
Cytotoxic Effects on Cancer Cell Lines
- Study Design: Various cancer cell lines were treated with different concentrations of the compound.
- Results: Significant reduction in cell viability was observed, alongside increased markers of apoptosis.
- Conclusion: The compound demonstrates potential as a lead candidate for anticancer drug development.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazolopyridines:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(1-Hydroxy-2-methylpropan-2-yl)... | High | Moderate |
| Pyrazolo[3,4-b]pyridine derivatives | Moderate | High |
| Indolecarboxamides | Low | High |
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
- Waste Management: Segregate chemical waste by hazard class (e.g., halogenated vs. non-halogenated) and collaborate with certified disposal agencies to comply with environmental regulations .
- Emergency Procedures: Maintain spill kits containing absorbents (e.g., vermiculite) and neutralize acidic/basic residues before disposal.
Q. What synthetic routes are commonly used to prepare pyrazolo-pyridine carboxamide derivatives?
Methodological Answer:
- Core Synthesis: React pyrazole-thiol intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides (RCH2Cl) in DMF/K2CO3 under inert atmospheres to form thioether linkages .
- Carboxamide Formation: Couple amines (e.g., 1-(2-methyl-1H-imidazol-4-yl)ethylamine) with activated carboxylic acids using HATU/DIPEA in anhydrous DMF .
- Salt Formation: Precipitate the hydrochloride salt by treating the freebase with HCl gas in diethyl ether .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Analysis: Use DMSO-d6 as a solvent for NMR (400 MHz) to identify protons in aromatic (δ 7.44–8.63 ppm) and aliphatic (δ 1.38–5.03 ppm) regions .
- HPLC Purity: Employ C18 reverse-phase columns with acetonitrile/water gradients (0.1% TFA) to achieve >98% purity. Monitor UV absorption at 254 nm .
- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., m/z 392.2 [M+H]) and validate fragmentation patterns .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound?
Methodological Answer:
- Factor Screening: Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield .
- Response Surface Methodology (RSM): Apply central composite designs to model non-linear relationships and predict optimal conditions (e.g., 60°C, 1.2 eq. K2CO3 in DMF) .
- Validation: Replicate optimized conditions in triplicate to ensure robustness (RSD <5%).
Q. How can contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR shifts) be resolved?
Methodological Answer:
- Variable Pressure (VT) NMR: Conduct experiments at elevated temperatures to assess dynamic effects (e.g., rotational barriers) .
- 2D Techniques: Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure (e.g., CCDC deposition) .
Q. What computational strategies enhance reaction design for pyrazolo-pyridine derivatives?
Methodological Answer:
- Quantum Chemical Calculations: Use Gaussian or ORCA to simulate transition states and predict regioselectivity in cyclization steps .
- Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to predict feasible synthetic pathways and side products .
- Molecular Dynamics (MD): Simulate solvation effects to optimize solvent selection (e.g., DMF vs. THF) for carboxamide coupling .
Q. What analytical strategies are used for impurity profiling in hydrochloride salts?
Methodological Answer:
- LC-MS/MS: Detect trace impurities (e.g., des-methyl analogs) using high-resolution Q-TOF instruments and quantify via external calibration .
- Ion Chromatography: Monitor chloride counterion stoichiometry to confirm salt purity (e.g., 1:1 molar ratio) .
- Forced Degradation Studies: Expose the compound to heat/humidity (40°C/75% RH) and analyze degradation products (e.g., hydrolyzed amides) .
Q. How can waste from pyrazolo-pyridine synthesis be managed sustainably?
Methodological Answer:
- Solvent Recovery: Distill DMF and dichloromethane using rotary evaporators for reuse (>90% recovery) .
- Catalyst Recycling: Immobilize Pd/C or Ni catalysts on silica gel to minimize heavy metal waste .
- Green Metrics: Calculate E-factors (kg waste/kg product) to benchmark against industry standards (target: E <10) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
